molecular formula C20H20FN3OS B2866148 3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide CAS No. 2034508-57-9

3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2866148
CAS No.: 2034508-57-9
M. Wt: 369.46
InChI Key: ZKUPYEYLMWFTIX-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a 4-fluorophenyl group, a methyl group at position 1, and a carboxamide moiety at position 5. The carboxamide is linked to a cyclopentyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(1-thiophen-2-ylcyclopentyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-24-17(13-16(23-24)14-6-8-15(21)9-7-14)19(25)22-20(10-2-3-11-20)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPYEYLMWFTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This compound belongs to a class of molecules known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been identified as an inhibitor of the AKT signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of AKT has implications for cancer treatment, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .

1. Anti-Cancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-cancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in cancer progression. In vitro studies demonstrated that certain pyrazole derivatives reduced TNF-α levels by 61–85% at concentrations around 10 µM .

2. Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, several pyrazole derivatives demonstrated substantial reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen . The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

3. Analgesic Properties

In addition to anti-inflammatory effects, the compound exhibits analgesic activity. Animal models have shown that it can effectively reduce pain responses, suggesting potential use in pain management therapies .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Anti-CancerReduced TNF-α by 61–85% at 10 µM concentration
Anti-InflammatorySignificant reduction in edema compared to ibuprofen
AnalgesicEffective pain relief in animal models

Comparison with Similar Compounds

Thiophene-Containing Pyrazole Derivatives

  • 1-[(4-Fluorophenyl)methyl]-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (C796-1153)

    • Structure : Shares a thiophen-2-yl group but incorporates a furan substituent instead of cyclopentyl.
    • Properties : Molecular weight 409.48 vs. ~415.5 for the target compound, suggesting differences in lipophilicity .
  • BI95012 (3-(4-Fluorophenyl)-1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide)

    • Structure : Replaces cyclopentyl-thiophene with a pyrazolo-pyridine group.
    • Molecular Weight : 349.36, significantly lower due to the absence of the bulky cyclopentyl-thiophene moiety .

Pharmacological and Receptor Binding Profiles

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • CB1/CB2 Receptor Affinity: SCRAs like AB-CHFUPYCA exhibit nanomolar binding affinities (e.g., [³H]CP 55,940: Kᵢ ~3–4 nM). Structural variations (e.g., thiophene vs. cyclohexylmethyl) may alter receptor selectivity .
  • Functional Activity : Pyrazole-carboxamides typically inhibit cAMP accumulation via Gᵢ/o coupling, a hallmark of CB1/CB2 activation .

Data Tables

Table 1. Structural Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Receptor Target
Target Compound C₂₂H₂₁FN₄O₂S ~415.5 Cyclopentyl-thiophene, 4-fluorophenyl Likely CB1/CB2
AB-CHFUPYCA C₂₂H₂₉FN₄O₂ 416.5 Cyclohexylmethyl, 4-fluorophenyl CB1/CB2
BI95012 C₁₉H₁₆FN₅O 349.36 Pyrazolo-pyridine, 4-fluorophenyl Undetermined
C796-1153 C₂₂H₂₀FN₃O₂S 409.48 Thiophen-2-yl, furan-2-yl Undetermined

Table 2. Analytical Techniques for Differentiation

Technique Application Example from Evidence
NMR Spectroscopy Regioisomer identification (e.g., 3,5- vs. 5,3-)
LC-MS Purity assessment and molecular ion confirmation
X-ray Diffraction Crystal structure validation

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